molecular formula C20H19N5 B3019716 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850750-71-9

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3019716
M. Wt: 329.407
InChI Key: UKZLNCVELPIRDJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that contain a pyrazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with various electrophiles . The specific synthesis process can vary depending on the substituents on the pyrazole and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, the compound’s solubility, stability, and reactivity can be influenced by the substituents on the pyrazole and pyrimidine rings .

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, including compounds similar to 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been identified as potent inhibitors of mycobacterial ATP synthase. This makes them potential candidates for the treatment of Mycobacterium tuberculosis (M.tb). Their structure–activity relationship studies have highlighted compounds with significant in vitro M.tb growth inhibition, low hERG liability, and good stability, emphasizing their potential in anti-mycobacterial applications (Sutherland et al., 2022).

Synthesis and Utility in Heterocyclic Chemistry

The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively researched, leading to the development of various derivatives. These compounds serve as important intermediates in the synthesis of tetraheterocyclic systems and have been utilized in the creation of novel heterocyclic compounds with potential biological activities. This showcases the versatility of these compounds in synthetic chemistry and their potential in developing new pharmacologically active agents (El-Essawy, 2010).

Serotonin 5-HT6 Receptor Antagonism

Compounds in the pyrazolo[1,5-a]pyrimidine class have been synthesized and studied for their activity as antagonists of serotonin 5-HT6 receptors. This research has led to the development of compounds with significant activity, contributing to the understanding of the structure-activity relationship in this class and their potential as 5-HT6 antagonists, which can have implications in neurological and psychiatric disorders (Ivachtchenko et al., 2013).

Anticancer Potential

Some pyrazolo[1,5-a]pyrimidine derivatives have shown promise in anticancer research. These compounds have been tested for their antitumor activity, particularly against specific cancer cell lines, indicating their potential as anticancer agents. This research is significant in exploring new therapeutic options for cancer treatment (Abdellatif et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, including one-pot synthesis techniques that improve efficiency and reduce environmental impact. These methods demonstrate the evolving landscape of chemical synthesis and its application in producing complex molecules more sustainably (Kaping et al., 2020).

Safety And Hazards

The safety and hazards of pyrazolo[1,5-a]pyrimidines can depend on their specific structure. Some pyrazolo[1,5-a]pyrimidines might be harmful if ingested, inhaled, or come into contact with the skin. Always refer to the specific safety data sheet for the compound .

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines might focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for medicinal chemistry applications .

properties

IUPAC Name

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)19(15(2)24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZLNCVELPIRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Citations

For This Compound
1
Citations
CS de Melo, TS Feng, R van der Westhuyzen… - Bioorganic & Medicinal …, 2015 - Elsevier
Whole-cell high-throughput screening of a diverse SoftFocus library against Mycobacterium tuberculosis (Mtb) generated a novel aminopyrazolo[1,5-a]pyrimidine hit series. The …
Number of citations: 42 www.sciencedirect.com

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